molecular formula C18H14ClNO3 B4730838 N-(5-chloro-2-hydroxyphenyl)-2-(1-naphthyloxy)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B4730838
M. Wt: 327.8 g/mol
InChI Key: ZPBSFODQHDWNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(1-naphthyloxy)acetamide, commonly known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of non-steroidal anti-inflammatory drugs and has been shown to possess anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(1-naphthyloxy)acetamide involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of inflammatory cytokine production and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to have a protective effect on the liver by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-hydroxyphenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in a wide range of cellular processes. Additionally, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(5-chloro-2-hydroxyphenyl)-2-(1-naphthyloxy)acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its therapeutic potential.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-(1-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-13-8-9-16(21)15(10-13)20-18(22)11-23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBSFODQHDWNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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